molecular formula C18H17N3O6S B5065387 3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B5065387
M. Wt: 403.4 g/mol
InChI Key: NEUWDQHNFGKWAD-UHFFFAOYSA-N
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Description

3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound that features a combination of functional groups, including an ethoxy group, a nitro group, a carbonyl group, a carbamothioyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group, which can be achieved through the reaction of the nitro compound with ethyl alcohol in the presence of a catalyst.

    Carbamothioylation: The addition of a carbamothioyl group, which involves the reaction with thiourea or similar compounds.

    Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbonyl and carbamothioyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 4-Methoxy-3-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Uniqueness

3-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of functional groups also provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

3-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-3-27-15-8-7-11(9-14(15)21(25)26)16(22)20-18(28)19-13-6-4-5-12(10(13)2)17(23)24/h4-9H,3H2,1-2H3,(H,23,24)(H2,19,20,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWDQHNFGKWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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